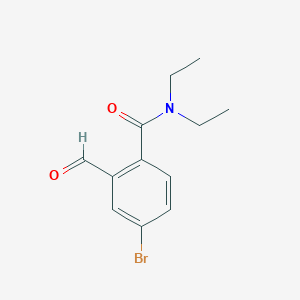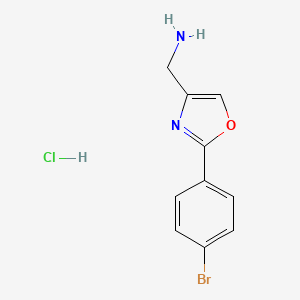
6-Bromo-3-methoxy-2-methylbenzohydrazide
Übersicht
Beschreibung
6-Bromo-3-methoxy-2-methylbenzohydrazide is a chemical compound with the CAS Number: 1430836-43-3. It has a molecular weight of 259.1 and its IUPAC name is 6-bromo-3-methoxy-2-methylbenzohydrazide .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-methoxy-2-methylbenzohydrazide is 1S/C9H11BrN2O2/c1-5-7 (14-2)4-3-6 (10)8 (5)9 (13)12-11/h3-4H,11H2,1-2H3, (H,12,13). This code provides a specific representation of the molecular structure .Physical And Chemical Properties Analysis
6-Bromo-3-methoxy-2-methylbenzohydrazide is a solid substance with a melting point of 173 - 175 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Application in Photodynamic Therapy: A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds, showing potential for use as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment.
Synthesis and Structural Studies
- Synthesis Processes: Takabatake et al. (2001) presented the synthesis of 6-Bromo-4-methylbenzofuroxan, highlighting the rearrangement processes between unsymmetrical bicyclic structures.
- Structural Characterization: Hu et al. (2015) synthesized hydrazone compounds, including 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, and characterized their structures, providing insights into their antibacterial activities.
Antioxidant and Antimicrobial Activities
- Antioxidant Properties: The research by Li et al. (2011) on bromophenol derivatives from the marine red alga Rhodomela confervoides revealed significant free radical scavenging activity, suggesting potential antioxidant applications.
- Antimicrobial Properties: The study by Popiołek & Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid and found them to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria.
Molecular Docking and Theoretical Studies
- Molecular Docking Analysis: Ardjani and Mekelleche (2017) conducted a theoretical investigation, including molecular docking, on the antioxidant activity of Schiff bases and their tautomers, providing insights into their interactions with biological targets (Ardjani & Mekelleche, 2017).
Potential Applications in Drug Synthesis
- Intermediate in Drug Discoveries: Nishimura and Saitoh (2016) described the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, highlighting its importance in medicinal chemistry (Nishimura & Saitoh, 2016).
Anticonvulsant Agents
- Anticonvulsant Properties: Ugale et al. (2012) synthesized a series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones and evaluated their anticonvulsant activities, demonstrating significant effects against seizures in experimental models (Ugale et al., 2012).
Vanadium(V) Complexes Synthesis
- Synthesis of Vanadium(V) Complexes: Sun et al. (2020) synthesized vanadium(V) complexes derived from bromo and chloro-substituted hydrazone ligands, examining their antimicrobial properties, thus presenting another application in the synthesis of metal complexes (Sun et al., 2020).
Safety And Hazards
The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-7(14-2)4-3-6(10)8(5)9(13)12-11/h3-4H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHACTXLHAFBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)NN)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217460 | |
| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylbenzohydrazide | |
CAS RN |
1430836-43-3 | |
| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430836-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 6-bromo-3-methoxy-2-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)




![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)






![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)